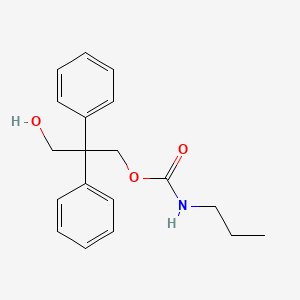
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane is a chemical compound with a complex structure that includes a phosphorinan ring and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane typically involves the reaction of phosphorous oxychloride with specific diols and amines under controlled conditions. For example, a common method involves reacting phosphorous oxychloride in dry toluene with 2,2-dimethyl-1,3-propane diol and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorinan derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phosphorus atom can form bonds with nucleophiles. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Similar structure but with a chlorine atom instead of a nitro group.
(5-Ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)methyl methyl methylphosphonate: Similar phosphorinan ring structure with different substituents.
Uniqueness
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane is unique due to the presence of both a nitro group and an azepane ring, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
20926-39-0 |
|---|---|
Fórmula molecular |
C10H19N2O5P |
Peso molecular |
278.24 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C10H19N2O5P/c1-10(12(13)14)8-16-18(15,17-9-10)11-6-4-2-3-5-7-11/h2-9H2,1H3 |
Clave InChI |
SQVALLJJSAKMBA-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(=O)(OC1)N2CCCCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




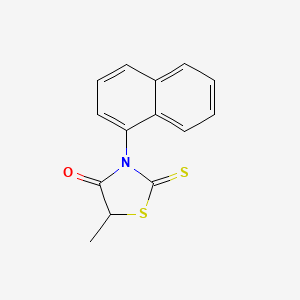
![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
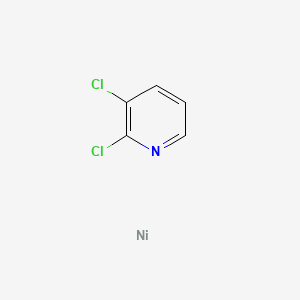
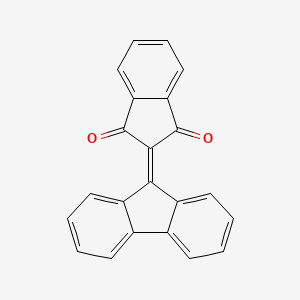
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
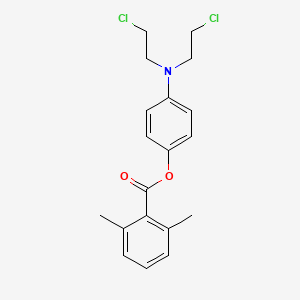
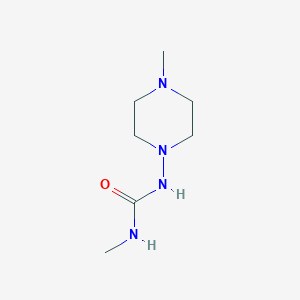

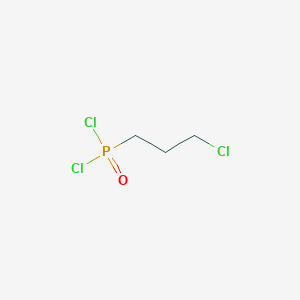
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
